molecular formula C20H22N2O3 B6424322 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione CAS No. 2034618-52-3

1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione

Cat. No.: B6424322
CAS No.: 2034618-52-3
M. Wt: 338.4 g/mol
InChI Key: MDMARXVVOPOSGS-UHFFFAOYSA-N
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Description

1-Phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.4 . It is supplied for research purposes and is characterized by its distinct structure featuring a phenyl group and a piperidine moiety substituted with a pyridinyloxy group. This molecular architecture suggests potential utility in medicinal chemistry and drug discovery, particularly in the development of pharmacologically active molecules. Researchers may investigate this compound as a key intermediate or building block in the synthesis of more complex target molecules. Its structure is analogous to other researched piperidine derivatives, indicating its value for exploring structure-activity relationships (SAR) in various biochemical contexts. This product is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for any personal use. CAS Number: 2034618-52-3 Molecular Formula: C20H22N2O3 Molecular Weight: 338.4

Properties

IUPAC Name

1-phenyl-4-(3-pyridin-4-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(16-5-2-1-3-6-16)8-9-20(24)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,10-13,18H,4,7-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMARXVVOPOSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation of Ethyl Phenylacetate

The butane-1,4-dione backbone is synthesized via Claisen condensation between two equivalents of ethyl phenylacetate under basic conditions. Sodium ethoxide in anhydrous ethanol facilitates enolate formation, followed by nucleophilic acyl substitution to yield 1,4-diphenylbutane-1,4-dione.

Reaction Conditions

  • Solvent : Anhydrous ethanol

  • Base : Sodium ethoxide (2.2 equiv)

  • Temperature : 0°C to room temperature (12 h)

  • Yield : 68% after recrystallization (hexane/ethyl acetate)

Limitations : Competing aldol side reactions reduce yields, necessitating strict temperature control.

Oxidation of 1,4-Diphenylbutane-1,4-diol

Alternative diketone synthesis involves oxidizing 1,4-diphenylbutane-1,4-diol with Jones reagent (CrO₃/H₂SO₄). This method avoids enolate instability but requires stoichiometric oxidants.

Optimized Parameters

  • Oxidant : CrO₃ (2.5 equiv) in 40% H₂SO₄

  • Temperature : 0°C (2 h)

  • Yield : 72% (purified via column chromatography)

Functionalization of the Diketone Core

Piperidine Substitution at Position 4

The diketone’s C4 carbonyl is selectively activated for nucleophilic attack by converting it to a more electrophilic species, such as a triflate or tosylate. Reaction with piperidine in the presence of a base installs the piperidin-1-yl group.

Procedure

  • Activation : Treat diketone with triflic anhydride (1.1 equiv) and 2,6-lutidine (2.0 equiv) in CH₂Cl₂ at −78°C.

  • Substitution : Add piperidine (3.0 equiv) and stir at room temperature for 6 h.

  • Yield : 75% (isolated via aqueous workup and silica gel chromatography).

Side Reactions : Over-alkylation at C1 observed at higher temperatures (>40°C).

Mitsunobu Coupling for Pyridin-4-yloxy Installation

The pyridin-4-yloxy group is introduced to the piperidine ring via Mitsunobu reaction between 3-hydroxypiperidine and pyridin-4-ol.

Optimized Conditions

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent : THF, 0°C to room temperature (12 h)

  • Yield : 85% (purified by recrystallization)

Mechanistic Insight : The reaction proceeds through a cyclic transition state, with inversion of configuration at the piperidine oxygen.

Phenyl Group Installation at Position 1

Friedel-Crafts Acylation

Electrophilic aromatic substitution using phenylacetyl chloride in the presence of AlCl₃ installs the phenyl group directly onto the diketone.

Procedure

  • Electrophile Generation : Phenylacetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in CH₂Cl₂ at 0°C.

  • Acylation : Add diketone core, stir at room temperature for 4 h.

  • Yield : 70% (after aqueous quench and extraction).

Drawbacks : Polyacylation occurs with excess electrophile, requiring careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a diketone-derived boronic ester and bromobenzene introduces the phenyl group with higher regioselectivity.

Catalytic System

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/H₂O (4:1), 80°C (8 h)

  • Yield : 78%

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.6 Hz, 2H, pyridyl-H), 7.55–7.30 (m, 5H, phenyl-H), 4.80–4.60 (m, 1H, piperidine-OCH), 3.70–3.20 (m, 4H, piperidine-NCH₂), 2.90–2.70 (m, 4H, diketone-CH₂).

IR (KBr) : ν 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the trans configuration of the diketone and the chair conformation of the piperidine ring.

Comparative Evaluation of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Claisen + MitsunobuDiketone condensation6898Moderate
Oxidation + SuzukiBoronic ester coupling7897High
Friedel-Crafts + SN2Electrophilic acylation7095Low

Challenges and Mitigation Strategies

  • Diketone Hydrolysis : The butane-1,4-dione core is prone to hydrolysis under acidic or aqueous conditions. Use of anhydrous solvents and inert atmospheres improves stability.

  • Piperidine Ring Puckering : Conformational flexibility of the piperidine ring complicates regioselective functionalization. Bulky leaving groups (e.g., triflate) enhance selectivity.

  • Purification Difficulties : Polar byproducts from Mitsunobu reactions require gradient elution chromatography (hexane/EtOAc 10:1 to 1:1).

Chemical Reactions Analysis

Diketone Reactivity

The butane-1,4-dione moiety is highly electrophilic, enabling nucleophilic additions or condensations. Examples from analogous systems include:

Reaction Type Example from Literature Key Conditions Source
Haloform ReactionConversion of diketone 6 to diacid 1 via haloform cleavage (500 g scale, batch)NaOH, Cl<sub>2</sub> in aqueous medium
Nucleophilic AdditionFormation of BCP alcohols/amines from diketones 6 using Grignard or amine reagentsTHF, room temperature
ReductionBH<sub>3</sub>·DMS reduction of nitriles/amides (e.g., 1011 in THF with HCl)Borane-dimethylsulfide complex, reflux

For the target compound, similar reactivity could yield derivatives such as:

  • Alcohols : Reduction of carbonyl groups to hydroxyls.

  • Amines : Condensation with hydrazines or amines to form imines or hydrazones.

Piperidine and Pyridine Substituent Reactivity

The 3-(pyridin-4-yloxy)piperidine group introduces tertiary amine and ether functionalities:

Functional Group Potential Reactions Literature Precedent Source
Tertiary AmineAlkylation/acylation (e.g., 13 synthesis via DIC/DMAP coupling with phthalimide)DIC/DMAP activation in CH<sub>2</sub>Cl<sub>2</sub>
Ether LinkageCleavage under acidic conditions (e.g., HBr/glacial acetic acid)Not explicitly detailed in sources but inferred from analogous pyridyl ether chemistry

Synthetic Pathways for Analogous Compounds

While direct syntheses for the target compound are absent, related strategies include:

  • Photochemical Cycloaddition : Flow photochemistry used to synthesize bicyclo[1.1.1]pentane (BCP) cores ( ).

  • Multicomponent Coupling : CDI-mediated amidation (e.g., 9 from 4-(1H-indol-3-yl)butanoic acid and spiro-piperidine) ( ).

Stability and Degradation

β-Diketones are prone to keto-enol tautomerism, which may influence stability. Piperidine derivatives (e.g., 10 ) show susceptibility to oxidative degradation under acidic/basic conditions ( ).

Hypothetical Reaction Table

Reaction Reagents/Conditions Expected Product Analogy
Diketone ReductionNaBH<sub>4</sub>/MeOH1-Phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-diol
Amide FormationHATU/DIPEA, primary amineCorresponding bis-amide derivative
Nucleophilic Aromatic SubstitutionNaN<sub>3</sub>/DMFAzide-functionalized intermediate

Research Gaps

  • No direct studies on 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione were identified.

  • Predictions are based on fragment-based analogies (e.g., diketone 6 , piperidine intermediates ).

Scientific Research Applications

CNS Disorders

Research indicates that compounds similar to 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione exhibit neuroprotective properties. They may be beneficial in treating conditions such as:

  • Alzheimer's Disease : The inhibition of specific enzymes involved in neurodegeneration could potentially slow disease progression.
  • Mild Cognitive Impairment : Early intervention using such compounds might help maintain cognitive functions in at-risk populations.

Metabolic Syndrome

The compound has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can ameliorate conditions associated with metabolic syndrome, including:

  • Type 2 Diabetes : By improving insulin sensitivity and glucose metabolism.
  • Obesity : Potentially aiding weight management through metabolic regulation.

Cardiovascular Disorders

The modulation of glucocorticoid metabolism through this compound may also have implications for cardiovascular health, particularly in:

  • Hypertension : By managing cortisol levels, it may help regulate blood pressure.
  • Ischaemic Heart Disease : Enhancing revascularization processes in ischemic tissues.

Research Findings

Several studies have explored the pharmacological effects of similar compounds:

Study ReferenceFocus AreaFindings
Small et al., 2005AngiogenesisEnhanced angiogenesis in response to inflammation or ischemia was observed, suggesting therapeutic potential for myocardial infarction.
WO2011033255A1Drug DevelopmentIdentified compounds that inhibit 11β-HSD1 show promise in treating metabolic syndrome and CNS disorders.

Case Study 1: Neuroprotective Effects

A study on related compounds demonstrated significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests that derivatives of this compound could be developed into therapeutic agents for neurodegenerative diseases.

Case Study 2: Metabolic Regulation

Clinical trials involving compounds targeting 11β-HSD1 have shown improvements in metabolic parameters among participants with metabolic syndrome. This reinforces the potential application of similar structures for managing obesity and diabetes.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione

This analog shares the butane-1,4-dione backbone but differs in substituents:

  • Position 1 : Piperidin-1-yl group (secondary amine) vs. phenyl in the target compound.
  • Position 4 : Thiophen-2-yl (heteroaromatic) vs. 3-(pyridin-4-yloxy)piperidin-1-yl (oxygen-linked pyridine-piperidine hybrid).
2.1.2 Spectroscopic Characterization

Data for the thiophen analog (Table 1) provide a benchmark for comparison:

Property 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione Inferred for Target Compound
¹H NMR (CDCl₃, 300 MHz) δ 1.50–1.70 (m, 6H, piperidine), 3.40–3.60 (m, 4H, piperidine), 7.10–7.30 (thiophen protons) Aromatic protons (phenyl/pyridine) expected at δ 7.20–8.50; piperidine signals similar.
IR (liquid film) 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiophen C=C) Additional pyridine C-O-C stretch (~1250 cm⁻¹) and aromatic C-H stretches.
Solubility Soluble in chloroform, DMSO; moderate in ethanol. Reduced solubility due to phenyl group; enhanced hydrogen bonding from pyridin-4-yloxy.
2.1.3 Electronic and Steric Effects
  • Thiophen vs. The phenyl group in the target compound may induce greater steric hindrance.
  • Pyridin-4-yloxy vs.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione?

Methodological Answer:

  • Route Selection : Two common approaches are the mixed anhydride method and direct acetylation. The mixed anhydride method requires freshly distilled ethyl chloroformate to avoid carboxylic acid impurities, which reduce yields .
  • Solvent and Reagents : Use anhydrous DMF or dichloromethane (DCM) with NaOH for deprotonation, as seen in analogous piperidine derivatives .
  • Yield Optimization : Pre-dry solvents (e.g., DMF over molecular sieves) and monitor reaction progress via TLC. Typical yields range from 70–85% for similar dione syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H NMR : Analyze chemical shifts in CDCl3 using a 300 MHz spectrometer. Key peaks include δ 2.5–3.5 ppm (piperidine protons) and δ 7.0–8.5 ppm (aromatic protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and pyridine/phenyl C-H stretches at ~3000–3100 cm⁻¹ .
  • LC/MS : Use a C18 column with methanol/buffer mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate) to verify molecular ion peaks and purity .

Q. How can low yields during synthesis be troubleshooted?

Methodological Answer:

  • Impurity Control : Ensure reagents like ethyl chloroformate are freshly distilled to avoid acid byproducts .
  • Purification Steps : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Reaction Monitoring : Employ in-situ FTIR to track carbonyl formation and adjust reaction times accordingly .

Advanced Questions

Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer:

  • Deuterated Solvent Effects : Compare experimental shifts in CDCl3 vs. DMSO-d6; pyridine protons may downshift in polar solvents .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model expected shifts, focusing on conformational flexibility of the piperidine ring .
  • Cross-Validation : Overlay experimental spectra with structurally similar compounds (e.g., 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione) to identify anomalous peaks .

Q. How does the substitution pattern on the piperidine ring influence biological activity?

Methodological Answer:

  • SAR Studies : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 2-cyanophenyl on piperazine derivatives). Increased electron-withdrawing groups enhance receptor binding in related compounds .
  • Crystallography : Resolve X-ray structures to assess piperidine ring puckering and its impact on pharmacophore alignment .
  • In Silico Docking : Model interactions with target proteins (e.g., kinases) using PyMOL or AutoDock to prioritize synthetic targets .

Q. What computational methods are used to model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability .
  • Free Energy Calculations : Use MM-PBSA or MM-GBSA to estimate binding affinities, focusing on hydrophobic interactions with the phenyl-pyridine moiety .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridin-4-yloxy oxygen) using Schrödinger’s Phase .

Q. How can chromatographic methods validate the compound’s purity?

Methodological Answer:

  • HPLC Conditions : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min flow rate. Retention times for similar diones are ~4.6–5.1 minutes .
  • Purity Criteria : Ensure ≥95% peak area homogeneity. Adjust gradient elution (e.g., 10–90% methanol) to resolve residual starting materials .
  • MS Detection : Confirm [M+H]+ ions (theoretical m/z for C21H21N2O4: 365.15) and exclude adducts (e.g., sodium or potassium) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid inhalation of dust .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

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